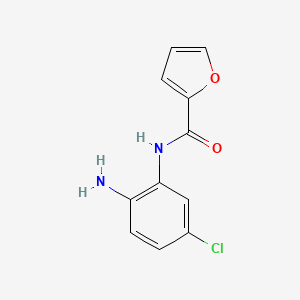

N-(2-amino-5-chlorophenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-amino-5-chlorophenyl)furan-2-carboxamide: is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 g/mol It is characterized by the presence of a furan ring attached to a carboxamide group, with an amino and chloro substituent on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-5-chlorophenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-5-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-amino-5-chlorophenyl)furan-2-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-amino-5-chlorophenyl)furan-2-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of furan-carboxamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain furan derivatives can inhibit the growth of resistant bacterial strains, including NDM-positive Acinetobacter baumannii. The mechanism involves interactions at the molecular level that disrupt bacterial cell functions .

- Anticancer Properties : The compound has been explored for its anticancer activities. In vitro studies have demonstrated that some furan derivatives display substantial growth inhibition against various cancer cell lines, indicating potential as anticancer agents .

Biological Research

The biological activities of this compound are being studied to understand its mechanism of action and therapeutic potential:

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for creating more complex organic molecules. Its unique functional groups allow for various chemical reactions:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield nitro derivatives or reduction to produce amino derivatives, facilitating the synthesis of diverse chemical entities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several furan derivatives, including those structurally related to this compound. The findings indicated that these compounds could effectively combat multi-drug resistant strains, with specific attention to their interaction with bacterial enzymes responsible for resistance mechanisms .

| Compound | MIC (µg/mL) | Activity against |

|---|---|---|

| A | 8 | E. coli |

| B | 16 | A. baumannii |

| C | 4 | K. pneumoniae |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of furan derivatives against human cancer cell lines. The study reported significant growth inhibition percentages for several compounds tested:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| X | SNB-19 | 86.61 |

| Y | OVCAR-8 | 85.26 |

| Z | NCI-H460 | 75.99 |

Mecanismo De Acción

The mechanism of action of N-(2-amino-5-chlorophenyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and chloro substituents on the phenyl ring may play a role in its binding affinity and specificity towards certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

N-(2-amino-5-chlorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

- N-(2-amino-5-bromophenyl)furan-2-carboxamide

- N-(2-amino-5-fluorophenyl)furan-2-carboxamide

- N-(2-amino-5-methylphenyl)furan-2-carboxamide

These compounds share a similar core structure but differ in the substituents on the phenyl ringThis compound is unique due to the presence of the chloro group, which can influence its electronic properties and interactions with biological targets .

Actividad Biológica

N-(2-amino-5-chlorophenyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A comparative analysis demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 230 to 280 µg/mL, indicating promising potential as antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4a | E. coli | 280 |

| 4b | S. aureus | 265 |

| 4c | B. cereus | 230 |

| Doxorubicin | Standard Reference | - |

Anticancer Activity

The anticancer potential of this compound has been extensively investigated. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma). The structure–activity relationship (SAR) has been analyzed to understand how different substituents affect the biological activity.

Case Study: Anti-Cancer Efficacy

In a study focusing on synthesized carbamothioyl-furan-2-carboxamide derivatives, it was found that compound 4d exhibited the highest anticancer activity with cell viabilities of 33.29%, 45.09%, and 41.81% against HepG2, Huh-7, and MCF-7 cell lines, respectively . This was compared to the standard drug doxorubicin, which showed a much lower cell viability percentage.

Table 2: Anti-Cancer Activity of Selected Compounds

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | Huh-7 | 45.09 |

| Doxorubicin | HepG2 | 0.62 |

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. The presence of amino and chloro substituents on the phenyl ring may enhance its binding affinity towards certain enzymes or receptors, facilitating its observed biological effects .

Propiedades

IUPAC Name |

N-(2-amino-5-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-7-3-4-8(13)9(6-7)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEOFLMHVXVMRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.